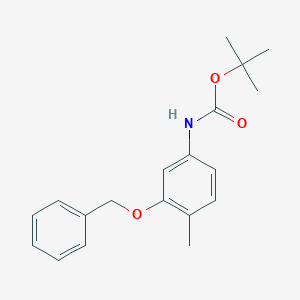
tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” is a type of organic compound known as a carbamate. It is a protected hydroxylamine . It is an N-alkyl-N-benzyloxy carbamate . Its linear formula is C6H5CH2ONHCO2C(CH3)3 . It has a molecular weight of 223.27 .
Synthesis Analysis
The synthesis of “this compound” involves several steps. For instance, it can be prepared from 4-benzyloxybenzaldehyde and tert-butyl carbamate . The reaction is facilitated by benzenesulfinic acid sodium salt and formic acid . Another method involves the use of a three-component coupling of amines, carbon dioxide, and halides .Molecular Structure Analysis
The molecular structure of “this compound” can be represented by the SMILES string CC©©OC(=O)NOCc1ccccc1 . The InChI key for this compound is MZNBNPWFHGWAGH-UHFFFAOYSA-N .Chemical Reactions Analysis
“this compound” can undergo various chemical reactions. For example, its C-N cross-coupling reaction with fluorescein ditriflate has been reported . It also participates in facile intramolecular cyclization with various carbon nucleophiles to afford functionalized 5- and 6-membered protected cyclic hydroxamic acids .Aplicaciones Científicas De Investigación
Catalytic Applications and Synthesis
- Asymmetric Hydrogenation : tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate derivatives, through related ligands, show significant utility in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes. This process is critical for the efficient preparation of chiral pharmaceutical ingredients, showcasing the compound's relevance in the synthesis of amino acid or secondary amine components (Imamoto et al., 2012).
Material Science
- Preparation and Properties of New Antioxidants : Research indicates that this compound derivatives can contribute to the synthesis of new antioxidants with higher molecular weight. These antioxidants demonstrate enhanced thermal stability and effectiveness in protecting polymers like polypropylene against thermal oxidation, underscoring the compound's importance in material science (Jiang-qing Pan et al., 1998).
Synthetic Organic Chemistry
- Deprotection of tert-Butyl Carbamates : This compound is also studied for its role in the deprotection of tert-Butyl carbamates, esters, and ethers. Aqueous phosphoric acid has been identified as an effective and environmentally benign reagent for such deprotections, offering good selectivity and high yields while preserving the stereochemical integrity of substrates. This highlights the compound's utility in facilitating complex synthetic organic chemistry processes (Bryan Li et al., 2006).
Environmental Science
- Environmental Occurrence and Fate of Antioxidants : Research into synthetic phenolic antioxidants, a category to which this compound related compounds belong, discusses their widespread use, environmental occurrence, human exposure, and potential toxicity. These studies are vital for understanding the environmental impact and safety profiles of such compounds, contributing to the development of safer, more sustainable chemical entities (Runzeng Liu & S. Mabury, 2020).
Safety and Hazards
The safety data sheet for “tert-Butyl (3-(benzyloxy)-4-methylphenyl)carbamate” indicates that it may cause respiratory irritation, serious eye irritation, and skin irritation . It is advised to avoid breathing dust/fume/gas/mist/vapours/spray and to wear protective gloves/protective clothing/eye protection/face protection .
Propiedades
IUPAC Name |
tert-butyl N-(4-methyl-3-phenylmethoxyphenyl)carbamate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO3/c1-14-10-11-16(20-18(21)23-19(2,3)4)12-17(14)22-13-15-8-6-5-7-9-15/h5-12H,13H2,1-4H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DEVZALYWGATOSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)OC(C)(C)C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(3-carbamoyl-6-isopropyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-5-methylisoxazole-3-carboxamide hydrochloride](/img/structure/B2437386.png)
![2-Chloro-4-fluoro-N-[2-hydroxy-2-(4-thiophen-2-ylphenyl)ethyl]benzamide](/img/structure/B2437387.png)
![5,6-Dimethyl-3-({1-[(oxan-4-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydropyrimidin-4-one](/img/structure/B2437388.png)
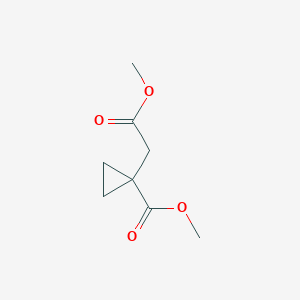
![3-Methyl-2-({1-[(oxolan-2-yl)methyl]piperidin-4-yl}methoxy)pyridine](/img/structure/B2437392.png)
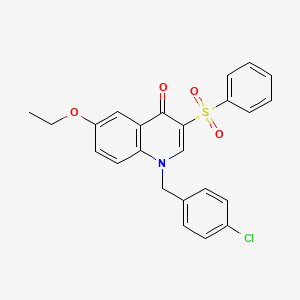
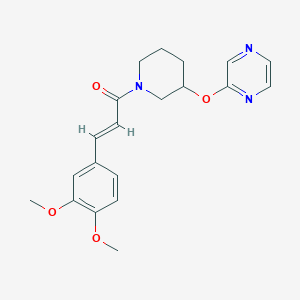
![1-cyclopentyl-3-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)urea](/img/structure/B2437396.png)
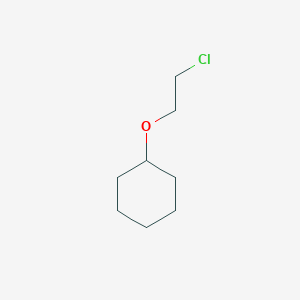

![3-(4-fluorophenyl)-N-isobutyl-2-{[2-(4-methylphenyl)-2-oxoethyl]thio}-4-oxo-3,4-dihydroquinazoline-7-carboxamide](/img/structure/B2437402.png)
![(7S)-7-Butyl-2,5-dioxa-8-azaspiro[3.4]octane](/img/structure/B2437406.png)
![2-Chloro-N-[3-(3-fluoro-4-methoxyphenyl)cyclobutyl]propanamide](/img/structure/B2437407.png)
![2-chloro-N-[4-nitro-3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2437408.png)